molecular formula C10H8ClFN2O B2829394 3-chloro-N-[(1S)-1-cyanoethyl]-5-fluorobenzamide CAS No. 2093471-89-5

3-chloro-N-[(1S)-1-cyanoethyl]-5-fluorobenzamide

Cat. No. B2829394
CAS RN: 2093471-89-5
M. Wt: 226.64
InChI Key: ZCEQVZWTAOGECM-LURJTMIESA-N
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Description

3-chloro-N-[(1S)-1-cyanoethyl]-5-fluorobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as ABT-888 or Veliparib and belongs to the class of poly (ADP-ribose) polymerase (PARP) inhibitors.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(1S)-1-cyanoethyl]-5-fluorobenzamide involves the inhibition of PARP enzymes, which are essential for the repair of DNA damage. By inhibiting PARP, this compound can prevent the repair of DNA damage caused by chemotherapy or radiation therapy, leading to the death of cancer cells. Furthermore, it can also induce synthetic lethality in cancer cells with defects in DNA repair mechanisms, making it a promising therapeutic agent for cancer treatment.
Biochemical and Physiological Effects:
3-chloro-N-[(1S)-1-cyanoethyl]-5-fluorobenzamide has been found to have various biochemical and physiological effects. It can induce cell cycle arrest, apoptosis, and autophagy in cancer cells. It can also reduce inflammation and oxidative stress, leading to neuroprotection and cardiovascular protection. Additionally, it can modulate immune responses and enhance the efficacy of immunotherapy.

Advantages and Limitations for Lab Experiments

The advantages of using 3-chloro-N-[(1S)-1-cyanoethyl]-5-fluorobenzamide in lab experiments include its high potency, specificity, and selectivity for PARP enzymes. It can also be used in combination with other DNA-damaging agents to enhance their efficacy. However, the limitations include its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Additionally, it can cause off-target effects, leading to toxicity and adverse reactions.

Future Directions

The future directions for the research on 3-chloro-N-[(1S)-1-cyanoethyl]-5-fluorobenzamide include the development of new synthesis methods to improve its solubility and pharmacokinetics. Additionally, it can be used in combination with other targeted therapies to enhance their efficacy and reduce resistance. Moreover, it can be investigated for its role in DNA repair mechanisms and the development of new drugs for cancer and other diseases. Finally, its potential applications in immunotherapy and personalized medicine can also be explored.

Synthesis Methods

The synthesis of 3-chloro-N-[(1S)-1-cyanoethyl]-5-fluorobenzamide involves the reaction between 5-fluoroanthranilic acid and (S)-1-(3-aminopropyl) pyrrolidine followed by the reaction with thionyl chloride and potassium carbonate. The final product is obtained after purification through column chromatography. This method has been optimized for high yield and purity of the final product.

Scientific Research Applications

3-chloro-N-[(1S)-1-cyanoethyl]-5-fluorobenzamide has been extensively studied for its potential applications in various research fields. It has been found to be a potent PARP inhibitor that can enhance the efficacy of DNA-damaging agents in cancer therapy. It has also been investigated for its role in neuroprotection, inflammation, and cardiovascular diseases. Additionally, it has been used as a tool in the study of DNA repair mechanisms and the development of new drugs.

properties

IUPAC Name

3-chloro-N-[(1S)-1-cyanoethyl]-5-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFN2O/c1-6(5-13)14-10(15)7-2-8(11)4-9(12)3-7/h2-4,6H,1H3,(H,14,15)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEQVZWTAOGECM-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)NC(=O)C1=CC(=CC(=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C#N)NC(=O)C1=CC(=CC(=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[(1S)-1-cyanoethyl]-5-fluorobenzamide

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